
4-amino-6-(3-méthoxyphényl)pyrimidine
Vue d'ensemble
Description
“6-(3-Methoxyphenyl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les dérivés de la pyrimidine, y compris ceux similaires à la 4-amino-6-(3-méthoxyphényl)pyrimidine, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Certains composés de cette classe ont montré des effets inhibiteurs sur la prolifération cellulaire, ce qui est un facteur clé dans les stratégies de traitement du cancer .
Activités anti-inflammatoires
Les effets anti-inflammatoires des pyrimidines sont attribués à leur capacité à inhiber l'expression et les activités de médiateurs inflammatoires vitaux tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .
Inhibition de la corrosion
Les composés hétérocycliques azotés comme les pyrimidines sont largement utilisés comme inhibiteurs de corrosion en raison de leurs fortes capacités de liaison de coordination avec les atomes métalliques. Cette application est cruciale pour protéger les matériaux et les infrastructures de la dégradation.
Effets neuroprotecteurs
Les pharmacophores de la pyrimidine ont montré un large spectre d'activités biologiques, y compris une utilisation potentielle contre les maladies neurodégénératives telles que la maladie de Parkinson. Cela suggère que des dérivés comme la this compound pourraient avoir des applications en neuroprotection .
Synthèse assistée par micro-ondes
Le composé a été utilisé dans des processus de synthèse assistés par micro-ondes, connus pour leur efficacité et leurs temps de réaction rapides. Cette application est importante dans le domaine des produits pharmaceutiques où l'efficacité en temps et en ressources est essentielle .
Mécanisme D'action
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
Related compounds have been shown to influence pathways related to inflammation and cellular signaling .
Result of Action
Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential to inhibit the growth and proliferation of disease-causing organisms .
Analyse Biochimique
Biochemical Properties
6-(3-Methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as Aurora kinase A (AURKA) . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. For instance, the binding of 6-(3-Methoxyphenyl)pyrimidin-4-amine to AURKA inhibits its activity, thereby affecting cell cycle progression and mitosis .
Cellular Effects
The effects of 6-(3-Methoxyphenyl)pyrimidin-4-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-(3-Methoxyphenyl)pyrimidin-4-amine has been shown to induce apoptosis in cancer cells by inhibiting AURKA, leading to cell cycle arrest at the G2/M phase and triggering caspase-mediated apoptotic pathways . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 6-(3-Methoxyphenyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of AURKA is a key mechanism of action, as it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts the normal function of AURKA, leading to alterations in cell cycle regulation and promoting apoptotic cell death in cancer cells . Furthermore, 6-(3-Methoxyphenyl)pyrimidin-4-amine may also interact with other signaling molecules, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(3-Methoxyphenyl)pyrimidin-4-amine in laboratory settings are crucial factors that influence its temporal effects. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results. Over time, the effects of 6-(3-Methoxyphenyl)pyrimidin-4-amine on cellular function can vary, with prolonged exposure potentially leading to more pronounced apoptotic effects and alterations in gene expression . Long-term studies in vitro and in vivo have demonstrated that the compound’s activity can be sustained, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 6-(3-Methoxyphenyl)pyrimidin-4-amine in animal models are dose-dependent, with varying dosages leading to different outcomes. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, such as AURKA . At higher doses, 6-(3-Methoxyphenyl)pyrimidin-4-amine can induce toxic effects, including adverse impacts on normal cellular function and potential organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing significant toxicity .
Metabolic Pathways
6-(3-Methoxyphenyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, 6-(3-Methoxyphenyl)pyrimidin-4-amine may affect metabolic flux and alter the levels of specific metabolites, further contributing to its biochemical effects .
Propriétés
IUPAC Name |
6-(3-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUABPDBZFQJDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
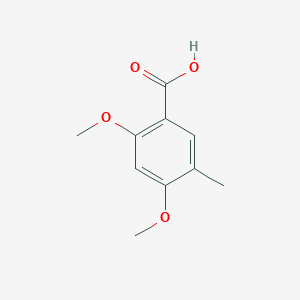

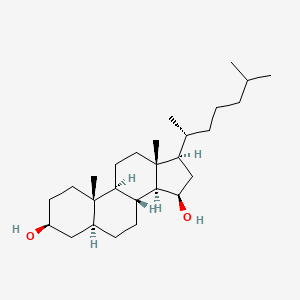

![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)
![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)
![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)
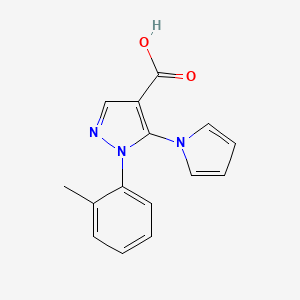
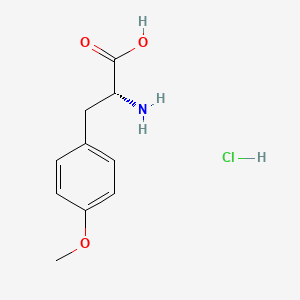

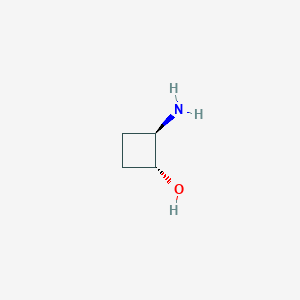
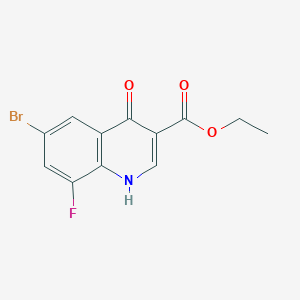
![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)
